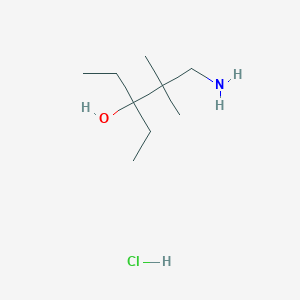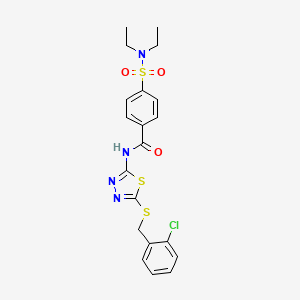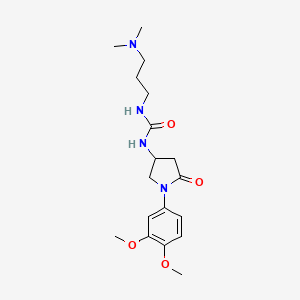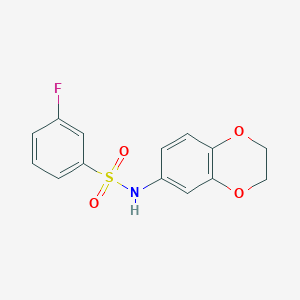
1-Amino-3-ethyl-2,2-dimethylpentan-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-ethyl-2,2-dimethylpentan-3-ol hydrochloride is a chemical compound with the CAS Number: 1909311-83-6 . It has a molecular weight of 195.73 . The compound appears as a powder and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H21NO.ClH/c1-5-9(11,6-2)8(3,4)7-10;/h11H,5-7,10H2,1-4H3;1H . This code provides a specific identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 195.73 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Agonist of the Urotensin-II Receptor
A study by Croston et al. (2002) identified a compound structurally related to 1-Amino-3-ethyl-2,2-dimethylpentan-3-ol hydrochloride as a nonpeptidic agonist of the urotensin-II receptor. This compound, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, exhibited selectivity and druglike properties for the UII receptor, which could be beneficial in pharmacological research and drug development (Croston et al., 2002).
Synthesis and Molecular Structure Analysis
Kowalczyk (2008) investigated the synthesis, molecular structure, and spectral properties of quaternary ammonium derivatives of 1,1-dimethyl-1,3-propylenediamine. The study provided insights into the characterization and analysis of compounds similar to this compound using various spectroscopic techniques (Kowalczyk, 2008).
Alzheimer's Disease Research
Shoghi-Jadid et al. (2002) used a compound related to this compound in the study of Alzheimer's disease. They employed a hydrophobic radiofluorinated derivative in conjunction with positron emission tomography to localize and assess neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease (Shoghi-Jadid et al., 2002).
Synthesis of Amino Acids and Hydrochlorides
Kozhushkov et al. (2010) focused on the synthesis of new 1,1-dimethylpropargylamine surrogates, such as 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, as hydrochlorides. These compounds have potential applications in organic synthesis and could be related to the study of this compound (Kozhushkov et al., 2010).
Polymorphism in Pharmaceutical Compounds
Vogt et al. (2013) explored polymorphic forms of a pharmaceutical compound containing a structure similar to this compound. Their research highlights the challenges in the analytical and physical characterization of polymorphic pharmaceutical substances (Vogt et al., 2013).
Conformational Analyses of Derivatives
Nitek et al. (2020) conducted conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives. Their research could provide valuable insights into the structural and conformational characteristics of compounds related to this compound (Nitek et al., 2020).
Safety and Hazards
Mechanism of Action
Mode of Action
The exact mode of action of 1-Amino-3-ethyl-2,2-dimethylpentan-3-ol hydrochloride is currently unknown . As an amino alcohol, it may form hydrogen bonds with its targets, altering their function . More detailed studies are required to elucidate the precise interactions between this compound and its targets.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, its solubility and stability could be affected by the pH of its environment. Additionally, its interactions with other molecules could influence its efficacy.
Properties
IUPAC Name |
1-amino-3-ethyl-2,2-dimethylpentan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO.ClH/c1-5-9(11,6-2)8(3,4)7-10;/h11H,5-7,10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMHXNOWKLNLFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(C)(C)CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2958700.png)



![1-cyclopentyl-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2958706.png)

![2-[[(3alpha,5beta,7alpha,12alpha)-3,7,12-Trihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt](/img/structure/B2958708.png)


![4-((4-chlorobenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2958715.png)
![methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/no-structure.png)

![2-chloro-N-[3-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2958722.png)
